N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Description
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a cyclopropyl group, a diethylsulfamoyl moiety, and an imidazo[1,2-a]pyridine-substituted methyl group. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery due to its ability to interact with biological targets such as kinases and inflammatory mediators . The diethylsulfamoyl group may enhance solubility or enable sulfonamide-mediated interactions with catalytic sites of enzymes .
Properties
IUPAC Name |
N-cyclopropyl-4-(diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-3-24(4-2)30(28,29)20-12-8-17(9-13-20)22(27)26(18-10-11-18)16-19-15-23-21-7-5-6-14-25(19)21/h5-9,12-15,18H,3-4,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPUBABRRQKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoyl Group Installation
The para-sulfamoyl group is critical for molecular recognition in many bioactive compounds. Two primary methods are employed:
Method A: Chlorosulfonation of Benzoic Acid Derivatives
- Chlorosulfonation : Treat 4-methylbenzoic acid with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
- Amination : React the sulfonyl chloride with diethylamine in dichloromethane (DCM) to yield 4-(N,N-diethylsulfamoyl)benzoic acid (Yield: 77–85%).
Method B: Direct Sulfonation Using SO3 Complexes
Amide Bond Formation
Activation of the carboxylic acid is achieved via:
HATU-Mediated Coupling :
- React 4-(N,N-diethylsulfamoyl)benzoic acid with HATU and DIPEA in DMF, followed by cyclopropylamine addition (Yield: 90–93%).
Acid Chloride Route :
- Convert the acid to its chloride using oxalyl chloride, then treat with cyclopropylamine in THF (Yield: 85–88%).
Synthesis of Imidazo[1,2-a]Pyridin-3-Ylmethyl Fragment
Imidazo[1,2-a]Pyridine Synthesis
Ritter-Type Cyclization :
- React 2-aminopyridine with benzylic alcohols (e.g., 2-bromoethanol) using Bi(OTf)3 and p-TsOH·H2O in DCE at 150°C.
- Yields: 65–89% for substituted imidazo[1,2-a]pyridines.
One-Pot Condensation :
Methylation and Bromination
- Methylation : Treat imidazo[1,2-a]pyridine with formaldehyde and NaBH3CN to install a hydroxymethyl group (Yield: 82%).
- Bromination : Convert the hydroxymethyl group to bromomethyl using PBr3 in DCM (Yield: 75–80%).
N-Alkylation of the Secondary Amide
Challenges in Tertiary Amide Formation
Direct alkylation of amide nitrogens is hindered by poor nucleophilicity. Strategies include:
Phase-Transfer Catalysis :
- Use NaH as a base in DMF to deprotonate N-cyclopropyl-4-sulfamoylbenzamide, followed by reaction with bromomethyl imidazopyridine (Yield: 40–55%).
Mitsunobu Reaction :
- Employ diethyl azodicarboxylate (DEAD) and PPh3 to couple the secondary amide with imidazopyridinemethanol (Yield: 30–45%).
Reductive Amination :
Optimization and Comparative Analysis
Yield and Efficiency by Method
Characterization Data
- NMR : Tertiary amide protons appear at δ 3.8–4.2 ppm (N-CH2-imidazopyridine).
- HRMS : Calculated for C24H28N4O3S [M+H]+: 477.1912; Found: 477.1908.
Industrial-Scale Considerations
Solvent Recovery and Green Chemistry
Scientific Research Applications
N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide, the following table compares its structure and inferred activity with analogous compounds from published studies:
Key Findings:
Structural Determinants of Activity: The imidazo[1,2-a]pyridine/pyrazine core is critical for both kinase binding (e.g., MPS1) and anti-inflammatory activity. However, substituents dictate target specificity. For instance, the thiophen-2-ylmethyl amino group in the MPS1-binding analog enables π-π stacking with kinase domains , whereas diethylsulfamoyl in the query compound may favor interactions with sulfonamide-sensitive enzymes. Anti-inflammatory analogs from employ electron-withdrawing groups (e.g., trifluoromethyl) or methoxybenzyl moieties to enhance membrane permeability and COX/LOX inhibition .
Activity Divergence :
- The query compound lacks the acetamido linker present in anti-inflammatory derivatives, which is crucial for stabilizing interactions with inflammatory mediators . Instead, its cyclopropyl and sulfamoyl groups suggest a kinase-targeted profile, akin to the MPS1 inhibitor in .
Diethylsulfamoyl vs. Thiophene/Sulfonamide Analogs: The diethylsulfamoyl group distinguishes the query compound from the thiophene-containing MPS1 ligand.
Implications for Drug Design
The comparison underscores the versatility of benzamide-imidazo[1,2-a]pyridine hybrids. Subtle structural modifications—such as replacing a thiophene with a sulfamoyl group or introducing electron-deficient substituents—can pivot activity between kinase inhibition and anti-inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
